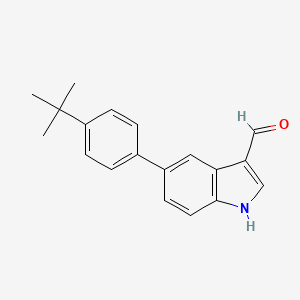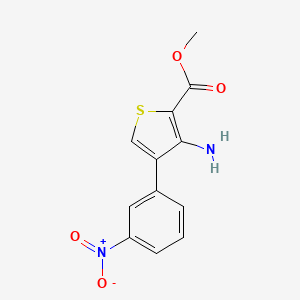
Methyl 3-amino-4-(3-nitrophenyl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-4-(3-nitrophenyl)thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing sulfur, and they are known for their diverse applications in medicinal chemistry, material science, and organic synthesis . This specific compound is characterized by the presence of an amino group, a nitrophenyl group, and a carboxylate ester, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-(3-nitrophenyl)thiophene-2-carboxylate typically involves the condensation of 3-nitrobenzaldehyde with thiophene derivatives under specific conditions. One common method includes the use of a catalyst such as copper(I) chloride to facilitate the reaction between 3-amino thiophene and methyl chloroformate . The reaction conditions, including temperature and time, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are used to obtain the final product with the desired purity.
化学反応の分析
Types of Reactions: Methyl 3-amino-4-(3-nitrophenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxylate ester can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used as reducing agents.
Substitution: Ammonia or primary amines can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of amides or other substituted products.
科学的研究の応用
Methyl 3-amino-4-(3-nitrophenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of Methyl 3-amino-4-(3-nitrophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and nitrophenyl groups allow the compound to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
Methyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate: Similar structure with an ethoxyphenyl group instead of a nitrophenyl group.
3-Amino-5-(4-nitrophenyl)thiophene-2-carboxylate: Similar structure but without the methyl ester group.
Uniqueness: Methyl 3-amino-4-(3-nitrophenyl)thiophene-2-carboxylate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various chemical reactions and applications in different fields.
特性
分子式 |
C12H10N2O4S |
|---|---|
分子量 |
278.29 g/mol |
IUPAC名 |
methyl 3-amino-4-(3-nitrophenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C12H10N2O4S/c1-18-12(15)11-10(13)9(6-19-11)7-3-2-4-8(5-7)14(16)17/h2-6H,13H2,1H3 |
InChIキー |
RUWJAOCABCPNLN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=CS1)C2=CC(=CC=C2)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


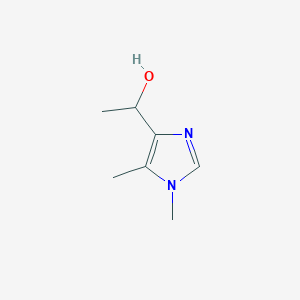
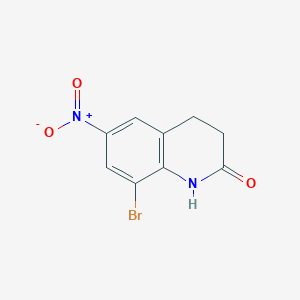
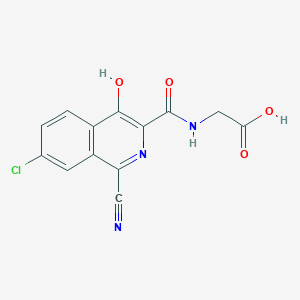
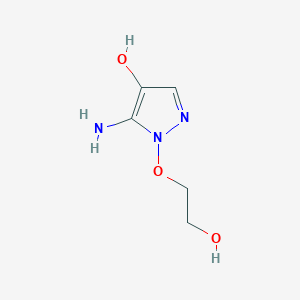

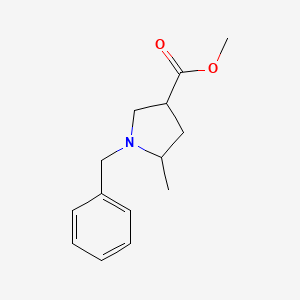
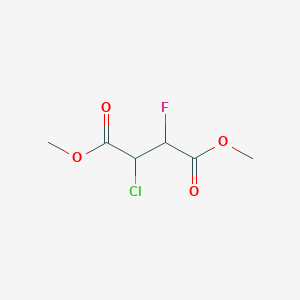
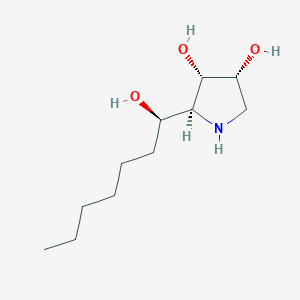

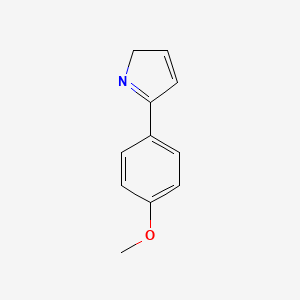
![Methyl 3-(3-cyanophenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B12859889.png)
![2-Bromonaphtho[2,1-d]oxazole](/img/structure/B12859899.png)
